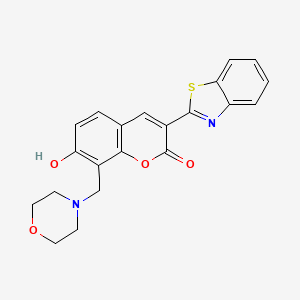

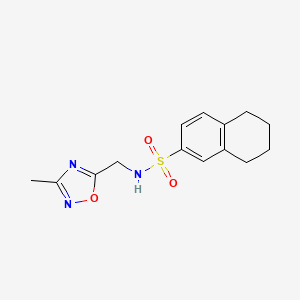

3-Benzothiazol-2-yl-7-hydroxy-8-morpholin-4-ylmethyl-chromen-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-Benzothiazol-2-yl-7-hydroxy-8-morpholin-4-ylmethyl-chromen-2-one” is a derivative of coumarin, containing an oxidant-sensitive boronate group . It has been developed for the fluorescent detection of inflammatory oxidants .

Synthesis Analysis

The synthesis of this compound involves the reaction of 3-benzothiazol-2-yl-7-trifluoromethanesulfonate coumarin BC-OTf with bis(pinacolato)diboron in the presence of Pd(dppf)Cl2, dppf, and potassium acetate . The reaction is carried out in anhydrous 1,4-dioxane and heated in a microwave at 100 °C for 45 minutes under argon .

Molecular Structure Analysis

The molecular formula of this compound is C21H18N2O4S . It has a molecular weight of 394.444 .

Chemical Reactions Analysis

The BC-BE probe hydrolyzes in phosphate buffer to form 3-(2-benzothiazolyl)-7-coumarin boronic acid (BC-BA), which is stable in the solution even after a prolonged incubation time . BC-BA is slowly oxidized by H2O2 to form the phenolic product, 3-benzothiazol-2-yl-7-hydroxy-chromen-2-one (BC-OH) . On the other hand, the BC-BA probe reacts rapidly with ONOO− .

Physical And Chemical Properties Analysis

The compound has a density of 1.5±0.1 g/cm3 . Its boiling point is 641.0±65.0 °C at 760 mmHg . The flash point is 341.5±34.3 °C .

Wissenschaftliche Forschungsanwendungen

Detection of Peroxynitrite and Hypochlorite

This compound has been used in the development of a novel boronate probe for the detection of peroxynitrite (ONOO−) and hypochlorite . The probe shows high stability and a fast response time. The ability of the probe to detect ONOO− was measured using both authentic ONOO− and the system co-generating steady-state fluxes of O2•− and •NO .

Fluorescent Detection of Inflammatory Oxidants

Derivatives of this compound, containing an oxidant-sensitive boronate group, have been developed for fluorescent detection of inflammatory oxidants . The probe reacts rapidly with ONOO− and is slowly oxidized by H2O2 to form the phenolic product .

Identification of Oxidants

The compound can be used to identify oxidants in biological settings. Complementation of the fluorescence measurements by HPLC-based identification of oxidant-specific products helps to identify the oxidants detected .

Herbicides

By utilizing the structural diversity-oriented inactive group strategy, 3- (2-pyridyl)-benzothiazol-2-one, a derivative of this compound, was identified as a promising lead scaffold for herbicides .

Vulcanization Accelerators

The benzothiazole ring system, which is part of this compound, is widely used as vulcanization accelerators .

Antioxidants

The benzothiazole ring system is also used in antioxidants .

Plant Growth Regulators

The benzothiazole ring system is used in plant growth regulators .

Anti-inflammatory Agents

The benzothiazole ring system is used in anti-inflammatory agents .

Wirkmechanismus

The BC-BA probe reacts with peroxynitrite (ONOO−) to form BC-OH . In this reaction, 3-benzothiazol-2-yl-chromen-2-one (BC-H) is formed in the minor pathway, as a peroxynitrite-specific product . BC-OH is also formed in the reaction of BC-BA with HOCl, and subsequent reaction of BC-OH with HOCl leads to the formation of a chlorinated phenolic product .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(1,3-benzothiazol-2-yl)-7-hydroxy-8-(morpholin-4-ylmethyl)chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O4S/c24-17-6-5-13-11-14(20-22-16-3-1-2-4-18(16)28-20)21(25)27-19(13)15(17)12-23-7-9-26-10-8-23/h1-6,11,24H,7-10,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWGFPAXYGPAIKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=C(C=CC3=C2OC(=O)C(=C3)C4=NC5=CC=CC=C5S4)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Benzothiazol-2-yl-7-hydroxy-8-morpholin-4-ylmethyl-chromen-2-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-5-((4-nitrobenzyl)thio)-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2556365.png)

![4-oxo-N-pentyl-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2556370.png)

![N-(3,4-dimethylphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2556372.png)

![5-Chloro-2-[4-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]pyrimidine](/img/structure/B2556374.png)

![5-methyl-3,6-diphenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2556376.png)

![2-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-methylphenyl)pyridazin-3(2H)-one](/img/structure/B2556379.png)

![3-Methyl-1-[(1-methylpiperidin-4-yl)methyl]urea](/img/structure/B2556380.png)

![5-chloro-2-methoxy-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2556385.png)